Cas no 111-42-2 (2-[(2-hydroxyethyl)amino]ethan-1-ol)

Diethanolamine,Chemical agents,Chinese name 2,2'-Dihydroxydiethylamine,Diethanolamine;Dihydroxyethyl amine;2,2`-Iminodiethanol: English abbreviationDEA. Colorless viscous liquid or crystal.Alkaline,It can absorb carbon dioxide, hydrogen sulfide and other gases in the air.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,Diethanolamine in2BIn the list of carcinogens.
2-[(2-hydroxyethyl)amino]ethan-1-ol structure
111-42-2 structure
2-[(2-hydroxyethyl)amino]ethan-1-ol
111-42-2
C4H11NO2
105.135641336441
MFCD00002843
35683
8113

2-[(2-hydroxyethyl)amino]ethan-1-ol Properties

Names and Identifiers

    • 2,2'-Azanediyldiethanol
    • DEA
    • 2,2-Iminodiethanol
    • diolamine
    • Bis(beta-hydroxyethyl)amine
    • 2,2'-Iminodiethanol
    • Diethanolamine
    • Diethanolamine (DEA)
    • bis-(2-hydroxy-ethyl)-amine
    • Bis(hydroxyethyl)aMine
    • DiethylolaMine
    • 2,2'-Dihydroxydiethylamine
    • Bis(2-hydroxyethyl)amine
    • dela
    • NCI-C55174
    • Dabco DEOA-LF
    • Diethanolamin
    • DETHANOLOMINE
    • Diaethanolamin
    • Iminodiethanol
    • DIETHYLOLAMINE
    • 2-[(2-hydroxyethyl)amino]ethan-1-ol
    • BIDD:GT0277
    • Niax DEOA-LF
    • Ethanol, 2,2'-iminodi-
    • 2,2'-Iminodi-1-ethanol
    • CHEMBL119604
    • BIS-(2-HYDROXY)ETHYLAMINE
    • FT-0624757
    • 2-(2-hydroxy-ethylamino)-ethanol
    • Z104475196
    • EC 203-868-0
    • TROLAMINE IMPURITY B (EP IMPURITY)
    • MLS001065608
    • 2,2'-Azanediylbis(ethan-1-ol)
    • 2,2'Iminobisethanol
    • Ethanol,2'-iminobis-
    • TROLAMINE IMPURITY B [EP IMPURITY]
    • DIETHANOLAMINE (USP-RS)
    • Diethanolamine, Biochemical grade
    • BP-31238
    • 61791-46-6
    • N,N-Diethanolamine
    • Diethylamine,2'-dihydroxy-
    • N, N-diethanol amine
    • Diethanolamin [Czech]
    • BRN 0605315
    • DIOLAMINE (MART.)
    • DIETHANOLAMINE [VANDF]
    • Diethanolamine, ACS reagent grade
    • AKOS000119884
    • 2-(2-hydroxy-ethylamino)ethanol
    • 2,2'-Dihydroxydiethyamine
    • Diolamine [INN]
    • SMR000112130
    • 2-(2-Hydroxyethylamino)ethanol
    • DIOLAMINE [MART.]
    • DIETHANOLAMINE [MI]
    • Ethanol, 2,2'-iminobis-
    • DIETHANOLAMINE (IARC)
    • NCIOpen2_008991
    • Diethylamine, 2,2'-dihydroxy-
    • 2,2'-Iminobis
    • Tox21_201701
    • J-506841
    • NSC-4959
    • AZE05TDV2V
    • Q418437
    • Diethanolamine, LR, >=98%
    • DIETHANOLAMINE (II)
    • 2-[(2-Hydroxyethyl)amino]ethanol
    • Diethanolamine (NF)
    • (HOCH2 CH2)2NH
    • N,N-Di(hydroxyethyl)amine
    • Bis-2-hydroxyethylamine
    • Di(2-hydroxyethyl)amine
    • N,N-Bis(2-hydroxyethyl)amine
    • WLN: Q2M2Q
    • NCGC00254061-01
    • Diethanolamine, BioXtra, >=98.5%
    • 2,2'-Iminodiethanol (Diethanolamine)
    • Diethanolamine, reagent grade, >=98.0%
    • STR03965
    • Diethanolamine, ACS reagent, >=98.5%
    • NS00005053
    • DIETHANOLAMINE [IARC]
    • NCGC00091478-03
    • Aliphatic amine
    • F2190-0311
    • UNII-AZE05TDV2V
    • Diethanolamine, analytical standard
    • bmse000371
    • Diethanolamine, SAJ first grade, >=98.0%
    • DIETHANOLAMINE [HSDB]
    • S0376
    • C06772
    • NSC 4959
    • CCRIS 5906
    • 2,2'-Iminobis[ethanol]
    • bis-(2-hydroxyethyl)amine
    • EINECS 203-868-0
    • Diolamine (VAN)
    • DIETHANOLAMINE [INCI]
    • diethanol amine
    • D92250
    • NCGC00091478-04
    • DTXCID601932
    • I0008
    • 4-04-00-01514 (Beilstein Handbook Reference)
    • Diethanolamine, puriss., 99.0%
    • 61791-44-4
    • DIETHANOLAMINE [USP-RS]
    • Diethanol, 2,2'-imino-
    • 1219804-08-6
    • BFC20619-2EDF-4764-8E91-830AA892BD39
    • Tegoamin deoa 85
    • BIS(2-HYDROXYETHYL)-D8-AMINE
    • AMINE,DIETHYL,2,2'-DIHYDROXY DIETHANOLAMINE
    • Diethanolamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • DIETHANOLAMINE [II]
    • Diethanolamine [NF]
    • Diethanolamine, puriss. p.a., ACS reagent, >=99.0% (GC)
    • AI3-15335
    • Diaethanolamin [German]
    • 2,2'-DIHYDROXYDIETHYL AMINE
    • NCGC00091478-01
    • 2,2'-iminobis(ethanol)
    • SCHEMBL2324
    • SCHEMBL5200828
    • bis-(2-hydroxyethyl)-amine
    • H2dea
    • HSDB 924
    • ghl.PD_Mitscher_leg0.542
    • D02337
    • Diethanolamine, 99%
    • diethanolarnine
    • HMS2269D18
    • DTXSID3021932
    • NCGC00259250-01
    • 2-(2-hydroxyethylamino)-ethanol
    • Tox21_300034
    • Diethanolamine, BioUltra, >=99.5% (GC)
    • EN300-19762
    • 2,2'-Iminobisethanol
    • CHEBI:28123
    • bis-(2-hydroxy-ethyl) amine
    • Di(beta-hydroxyethyl)amine
    • DI(2-HYDROXYETHYL) AMINE
    • Ethanol,2'-iminodi-
    • N,N'-Iminodiethanol
    • Diethanolamine, United States Pharmacopeia (USP) Reference Standard
    • NSC4959
    • CAS-111-42-2
    • Trolamine impurity B, European Pharmacopoeia (EP) Reference Standard
    • Diethanolamine, JIS special grade, >=99.0%
    • 111-42-2
    • MFCD00002843
    • 2-((2-Hydroxyethyl)amino)ethanol
    • AMINE, DIETHYL, 2,2-DIHYDROXY-
    • bis(2-hydroxyethyl)amine-d11
    • InChI=1/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H
    • NCGC00091478-02
    • Diethanolamine(DEA)
    • DIETHANOLAMINE
    • Diolamine
    • STL264122
    • Diethylolamine
    • ethane, 1-hydroxy-2-(2-hydroxyethyl)amino-
    • 1ST9086
    • Bis(hydroxyethyl)amine
    • +Expand
    • MFCD00002843
    • ZBCBWPMODOFKDW-UHFFFAOYSA-N
    • 1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
    • C(CO)NCCO
    • 605315

Computed Properties

  • 105.07900
  • 3
  • 3
  • 4
  • 105.079
  • 7
  • 28.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 52.5A^2

Experimental Properties

  • -1.04850
  • 52.49000
  • 3107
  • n20/D 1.477(lit.)
  • MISCIBLE
  • 217 °C/150 mmHg(lit.)
  • 28 °C (lit.)
  • <0.98 atm ( 100 °C)
  • Fahrenheit: 280.4 ° f
    Celsius: 138 ° c
  • 3842
  • H2O: 1 M at 20 °C, clear, colorless
  • Oil
  • 11.0-12.0 (25℃, 1M in H2O)
  • Stable. Incompatible with carbon dioxide, strong acids, strong oxidizing agents. Deliquescent.
  • Soluble in water and ethanol, insoluble in ether and benzene. [13]
  • Hygroscopic
  • 8.88(at 25℃)
  • 1.097 g/mL at 25 °C(lit.)

2-[(2-hydroxyethyl)amino]ethan-1-ol Security Information

  • GHS05 GHS05 GHS07 GHS07 GHS08 GHS08
  • KL2975000
  • 1
  • S26;S36/37/39;S46
  • S26-S36/37/39-S46
  • II
  • II
  • R22; R38; R41; R48/22
  • Xn Xn
  • 3267
  • H302,H315,H318,H373
  • P280,P305+P351+P338
  • dangerous
  • The warehouse is ventilated, low-temperature and dry, and stored separately from acids
  • II
  • 22-38-41-48/22-52/53
  • Danger
  • Yes
  • LD50 orally in rats: 12.76 g/kg (Smyth)
  • 2.1-10.6%(V)
  • 3

2-[(2-hydroxyethyl)amino]ethan-1-ol Customs Data

  • 2922120090
  • China Customs Code:

    2922120001

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared, Evidence document and number of origin(example Certificate of origin attached, Originating in the United States\Japan\Iran\Malaysia\Taiwan\Mexican

    Summary:

    2922120001 2,2'-azanediyldiethanol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%

2-[(2-hydroxyethyl)amino]ethan-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water
Reference
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat
Ashworth, Ian W. ; Campbell, Andrew D.; Cherryman, Janette H.; Clark, Jemma; Crampton, Alex; et al, Organic Process Research & Development, 2018, 22(12), 1801-1808

2-[(2-hydroxyethyl)amino]ethan-1-ol Raw materials

2-[(2-hydroxyethyl)amino]ethan-1-ol Preparation Products

2-[(2-hydroxyethyl)amino]ethan-1-ol Related Literature

111-42-2 (2-[(2-hydroxyethyl)amino]ethan-1-ol) Related Products